molecular formula C9H6BrClN4 B15063408 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine

Cat. No.: B15063408
M. Wt: 285.53 g/mol
InChI Key: HGVSBLRWAXBVFO-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at position 5 and a 2-chloropyrimidin-4-yl group at position 3. For example, describes the use of 5-bromo-2-chloro-N-arylpyrimidin-4-amine intermediates in Suzuki-Miyaura couplings, which could be adapted for synthesizing this compound .

Crystallographic and Physicochemical Properties
Crystal structures of related bromo-chloropyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) reveal planar pyrimidine rings stabilized by intermolecular N–H···N hydrogen bonds, forming supramolecular networks . Such interactions likely contribute to the stability and solubility profile of this compound.

Properties

Molecular Formula

C9H6BrClN4

Molecular Weight

285.53 g/mol

IUPAC Name

5-bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C9H6BrClN4/c10-5-3-6(8(12)14-4-5)7-1-2-13-9(11)15-7/h1-4H,(H2,12,14)

InChI Key

HGVSBLRWAXBVFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=C(N=CC(=C2)Br)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines and pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting cell proliferation disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
5-Bromo-6-chloropyridin-2-amine Br (C5), Cl (C6) C₅H₄BrClN₂ High structural similarity (0.85)
5-Bromo-4-chloropyridin-2-amine Br (C5), Cl (C4) C₅H₄BrClN₂ Positional isomer; similarity 0.76
5-Bromo-3-(3-morpholinopropynyl)pyridin-2-amine Br (C5), 3-morpholinopropynyl (C3) C₁₂H₁₄BrN₃O Enhanced solubility via morpholine
5-Bromo-3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine Br (C5), 2-methoxyphenylethynyl (C3) C₁₄H₁₁BrN₂O Potential π-π stacking interactions
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Br (C5), Cl (C2), cyclopentylamine (C4) C₉H₁₁BrClN₃ Pharmacological intermediate
5-Bromo-3-(trifluoromethyl)pyridin-2-amine Br (C5), CF₃ (C3) C₆H₄BrF₃N₂ Electron-withdrawing CF₃ group
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine Br (C5), piperazinyl (C3) C₉H₁₃BrN₄ Bioactive scaffold for drug design

Key Observations:

  • Substituent Position: Positional isomers (e.g., 5-bromo-6-chloro vs. 5-bromo-4-chloropyridin-2-amine) exhibit distinct physicochemical properties. For instance, 5-bromo-6-chloropyridin-2-amine shows higher structural similarity (0.85) to the parent compound than its positional isomer (0.76) .
  • Functional Groups: Ethynyl and morpholine substituents (e.g., 5-bromo-3-(3-morpholinopropynyl)pyridin-2-amine) improve solubility and enable further functionalization via click chemistry .
  • Electron-Withdrawing Groups: The trifluoromethyl group in 5-bromo-3-(trifluoromethyl)pyridin-2-amine enhances metabolic stability, a critical factor in medicinal chemistry .

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